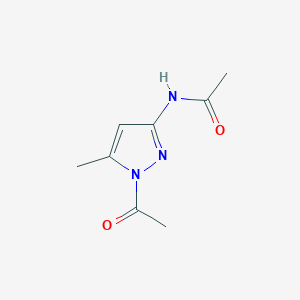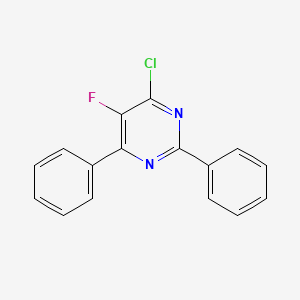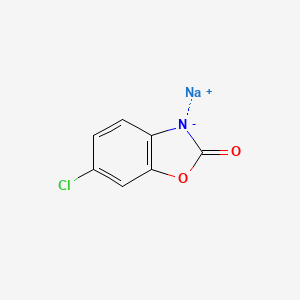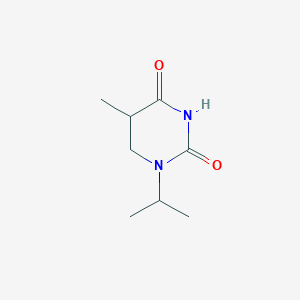
3-Benzoyl-5-phenylfuran-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-5-phenylfuran-2(3h)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with benzoyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-phenylfuran-2(3h)-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furan ring.
Oxidation: The final step involves the oxidation of the furan ring to introduce the carbonyl group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-5-phenylfuran-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Benzoyl-5-phenylfuran-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-5-phenylfuran-2(3h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.
Receptor Binding: Binds to receptors, modulating their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzoylfuran-2(3h)-one: Lacks the phenyl group at the 5-position.
5-Phenylfuran-2(3h)-one: Lacks the benzoyl group at the 3-position.
3-Benzoyl-5-methylfuran-2(3h)-one: Has a methyl group instead of a phenyl group at the 5-position.
Uniqueness
3-Benzoyl-5-phenylfuran-2(3h)-one is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59624-49-6 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
3-benzoyl-5-phenyl-3H-furan-2-one |
InChI |
InChI=1S/C17H12O3/c18-16(13-9-5-2-6-10-13)14-11-15(20-17(14)19)12-7-3-1-4-8-12/h1-11,14H |
Clave InChI |
RYCPKVMUOWEJTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)




